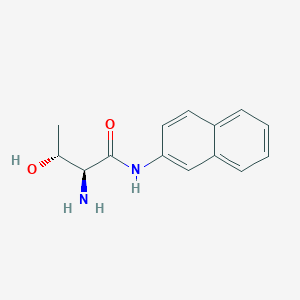

L-Threonine beta-naphthylamide

Descripción general

Descripción

L-Threonine beta-naphthylamide is a synthetic compound derived from L-threonine, an essential amino acid. This compound is primarily used in proteomics research and has a molecular formula of C14H16N2O2 with a molecular weight of 244.21 . It is known for its applications in biochemical assays and diagnostics, particularly as an enzyme substrate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Threonine beta-naphthylamide can be synthesized through the formal condensation of the carboxy group of L-threonine with the amino group of beta-naphthylamine . This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes. Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has been employed to enhance the production of L-threonine, which is then chemically modified to produce this compound .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis Reactions

L-Threonine β-naphthylamide serves as a substrate for hydrolytic enzymes, particularly aminopeptidases and proteases , which cleave the amide bond to release β-naphthylamine. This reaction is critical for detecting enzyme activity in biochemical assays .

Key Findings:

- Mechanism : Hydrolysis occurs at the amide bond, yielding free β-naphthylamine (detectable via fluorescence) and L-threonine .

- Enzyme Specificity :

- Applications :

Reaction Pathway:

- Activation : L-Threonine’s carboxyl group is activated using carbodiimides (e.g., EDC) or thionyl chloride.

- Coupling : Reacted with β-naphthylamine in anhydrous solvents (e.g., DMF or DMSO) .

- Purification : Crystallized from ethanol/water mixtures .

Stability Data:

Reactivity in Non-Enzymatic Contexts

While primarily stable under physiological conditions, L-threonine β-naphthylamide undergoes photodegradation under UV light (λ = 254 nm) via radical-mediated cleavage of the naphthyl group . This property necessitates light-protected storage for long-term stability.

Comparative Reactivity with Analogues

| Substrate | Hydrolysis Rate (Relative to L-Threonine β-naphthylamide) | Enzyme Preference | Reference |

|---|---|---|---|

| L-Alanine β-naphthylamide | 1.8× faster | Broad-spectrum | |

| L-Leucine β-naphthylamide | 0.5× slower | Metalloproteases |

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanism of Action

L-Threonine Beta-Naphthylamide as a Substrate:

this compound primarily acts as a substrate for L-threonine transaldolases (LTTAs), enzymes that catalyze the conversion of L-threonine into β-hydroxy-α-amino acids with high stereoselectivity. This reaction is crucial for the biosynthesis of therapeutic compounds, particularly β-hydroxy-α-amino acids, which serve as building blocks for pharmaceuticals.

Mechanism:

The compound interacts with LTTAs to facilitate the trans-aldehyde reaction, producing L-threo-β-hydroxy-α-amino acids. The primary biochemical pathway affected involves the biosynthesis of these amino acids, which are essential for various biological functions and can be utilized as precursors in drug development .

Applications in Synthetic Organic Chemistry

Catalytic Role:

this compound is recognized for its role in catalyzing carbon-carbon bond formations in synthetic organic chemistry. Threonine aldolases (TAs), which utilize this compound, enable enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids from achiral precursors such as glycine and aldehydes. This process is significant for creating chiral intermediates used in pharmaceuticals like thiamphenicol .

Case Studies:

Research has demonstrated the effectiveness of TAs in synthesizing various β-hydroxy-α-amino acids, highlighting their utility in pharmaceutical applications. For example, studies have shown that TAs can produce L-threo-phenylserine derivatives, which are important for developing anti-infective agents .

Research Findings on Transport Mechanisms

Amino Acid Uptake Studies:

Recent studies have identified the role of specific transporters in the uptake of L-threonine in Escherichia coli. The YifK protein was characterized as a novel amino acid carrier specific to L-threonine, demonstrating the biochemical pathways through which this compound can influence cellular metabolism . The findings indicate that this compound not only serves as a substrate but also plays a critical role in amino acid transport systems within microbial cells.

Safety and Efficacy in Animal Nutrition

Regulatory Insights:

this compound has been evaluated for safety and efficacy when used as a feed additive for animals. Regulatory assessments indicate that it is considered safe for various animal species when used appropriately. Toxicological studies have not revealed any adverse effects associated with its use, suggesting its potential as a nutritional supplement in animal diets .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Acts as a substrate for L-threonine transaldolases to synthesize β-hydroxy-α-amino acids. |

| Synthetic Organic Chemistry | Catalyzes carbon-carbon bond formations enabling the synthesis of pharmaceutical intermediates. |

| Transport Mechanisms | Involved in amino acid uptake processes in microbial systems, influencing cellular metabolism. |

| Animal Nutrition | Evaluated for safety and efficacy as a feed additive, showing no adverse effects on animals. |

Mecanismo De Acción

L-Threonine beta-naphthylamide can be compared with other similar compounds such as L-threonine 2-naphthylamide and N-(2-naphthyl)-L-threoninamide . These compounds share structural similarities but may differ in their specific applications and reactivity. This compound is unique due to its specific use in proteomics research and its role as an enzyme substrate.

Comparación Con Compuestos Similares

- L-threonine 2-naphthylamide

- N-(2-naphthyl)-L-threoninamide

- N-threonyl-2-aminonaphthalene

Actividad Biológica

L-Threonine beta-naphthylamide is a compound that has garnered interest in biological and biochemical research due to its structural characteristics and potential applications. This article explores its biological activity, focusing on its enzymatic interactions, synthesis pathways, and implications in various biological systems.

Overview of this compound

This compound is an amide derivative of L-threonine, where the hydroxyl group of threonine is replaced by a beta-naphthyl group. This modification can influence the compound's interaction with enzymes and its overall biological function.

L-Threonine Transaldolase (LTTA)

One of the key enzymes associated with L-threonine is L-threonine transaldolase (LTTA), which catalyzes the conversion of L-threonine into β-hydroxy-α-amino acids. Research has shown that LTTA can effectively utilize L-threonine as a substrate in the presence of various aldehydes, producing compounds with high stereoselectivity. For example, a study demonstrated that LTTA from Pseudomonas sp. could convert L-threonine and p-methylsulfonyl benzaldehyde into L-threo-p-methylsulfonylphenylserine with a conversion rate of 74.4% .

The mechanism by which LTTA operates involves the formation of an external aldimine complex with PLP (pyridoxal-5’-phosphate) as a cofactor. The enzyme facilitates retro-aldol cleavage, leading to the production of glycine and acetaldehyde from L-threonine . This reaction pathway is crucial for synthesizing β-hydroxy amino acids, which have significant pharmaceutical applications.

Transport Mechanisms in E. coli

In Escherichia coli, the uptake of L-threonine is mediated by specific transporters such as YifK and BrnQ. These transporters are essential for maintaining cellular threonine levels, especially under varying environmental concentrations . The study identified that YifK acts as a high-affinity permease for threonine, while BrnQ serves as a low-affinity transporter that becomes more active when external threonine levels are elevated .

Effects on Liver Regeneration

Research has also indicated that L-threonine metabolism plays a significant role during liver regeneration. In studies involving partial hepatectomy in rats, variations in the activities of threonine-degrading enzymes were observed, suggesting that threonine levels are tightly regulated during tissue regeneration processes . The activity fluctuations of enzymes such as L-threonine dehydrogenase and aldolase highlight the importance of threonine in amino acid metabolism during liver recovery.

Research Findings and Case Studies

Propiedades

IUPAC Name |

2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFAUIPJOQKLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.